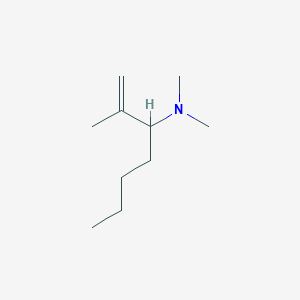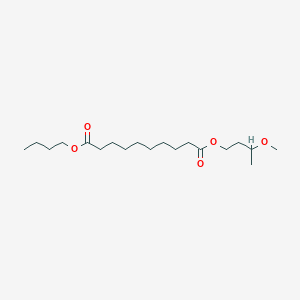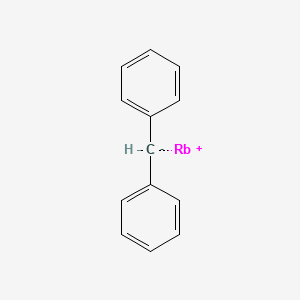![molecular formula C14H10BrCl2NO4 B14586677 1-[3-(2-Bromoethoxy)-4-nitrophenoxy]-2,4-dichlorobenzene CAS No. 61444-16-4](/img/structure/B14586677.png)
1-[3-(2-Bromoethoxy)-4-nitrophenoxy]-2,4-dichlorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2-Bromoethoxy)-4-nitrophenoxy]-2,4-dichlorobenzene is a complex organic compound characterized by its unique structure, which includes bromine, nitro, and dichlorobenzene groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-Bromoethoxy)-4-nitrophenoxy]-2,4-dichlorobenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorophenol with 3-(2-bromoethoxy)-4-nitrophenol under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: 1-[3-(2-Bromoethoxy)-4-nitrophenoxy]-2,4-dichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethoxy group.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Reactions: Formation of derivatives with different substituents replacing the bromine or nitro groups.
Reduction Reactions: Formation of amine derivatives.
Oxidation Reactions: Formation of carboxylic acids or aldehydes.
科学的研究の応用
1-[3-(2-Bromoethoxy)-4-nitrophenoxy]-2,4-dichlorobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[3-(2-Bromoethoxy)-4-nitrophenoxy]-2,4-dichlorobenzene involves its interaction with specific molecular targets. The bromine and nitro groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound may also interact with cellular membranes, affecting their integrity and function.
類似化合物との比較
- 1-(2-Bromoethoxy)-4-nitrobenzene
- 2,4-Dichlorophenol
- 3-(2-Bromoethoxy)-4-nitrophenol
Comparison: 1-[3-(2-Bromoethoxy)-4-nitrophenoxy]-2,4-dichlorobenzene is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a broader range of applications and interactions due to its complex structure.
特性
CAS番号 |
61444-16-4 |
|---|---|
分子式 |
C14H10BrCl2NO4 |
分子量 |
407.0 g/mol |
IUPAC名 |
2-(2-bromoethoxy)-4-(2,4-dichlorophenoxy)-1-nitrobenzene |
InChI |
InChI=1S/C14H10BrCl2NO4/c15-5-6-21-14-8-10(2-3-12(14)18(19)20)22-13-4-1-9(16)7-11(13)17/h1-4,7-8H,5-6H2 |
InChIキー |
ARSUKUMRSOLLIL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)OCCBr)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2,2-Bis(phenylsulfanyl)ethyl]-1-butylpiperidine-2,6-dione](/img/structure/B14586594.png)
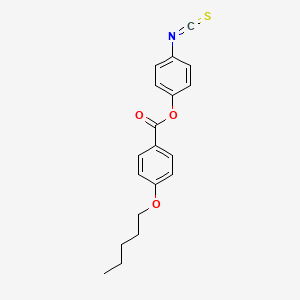
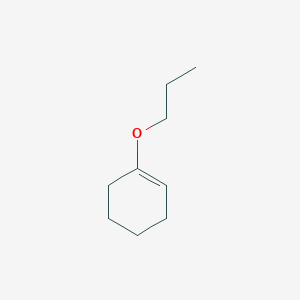
![N'-[2-(4-Fluorophenyl)ethyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14586608.png)
![[(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)methyl](trimethyl)silane](/img/structure/B14586614.png)
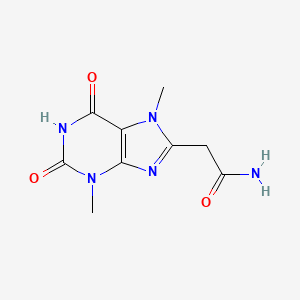
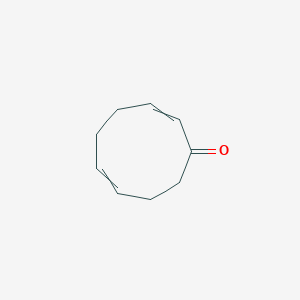
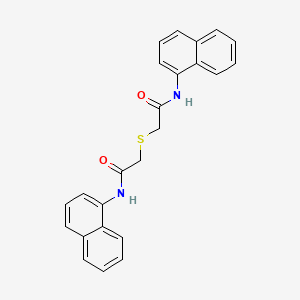
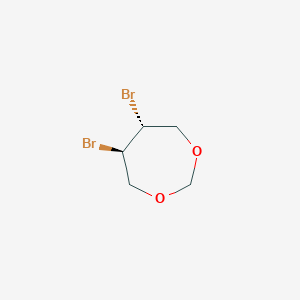

![3-[(4-Aminopyrimidin-2-YL)sulfanyl]propanamide](/img/structure/B14586666.png)
